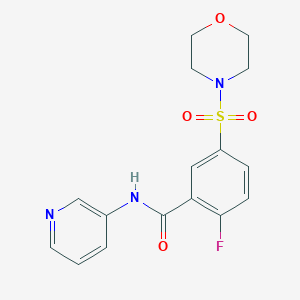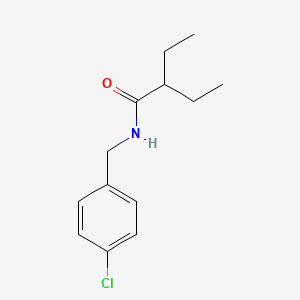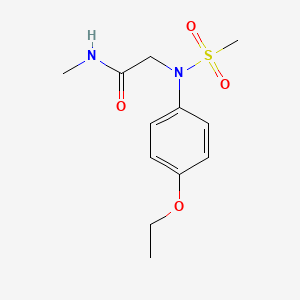
2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide, also known as FMS, is a compound that has been extensively studied for its potential as a therapeutic agent. FMS is a small molecule inhibitor of a protein called FMS-like tyrosine kinase 3 (FLT3), which is involved in the regulation of cell growth and differentiation. FLT3 is overexpressed in many types of cancer, including acute myeloid leukemia (AML), and is therefore a promising target for cancer therapy.
作用機序
2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide works by binding to the ATP-binding site of FLT3, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has been shown to have a selective inhibitory effect on FLT3, with little or no effect on other kinases. This selectivity is important in reducing the potential for off-target effects and toxicity. 2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has several advantages as a tool for studying FLT3 signaling and cancer biology. It is a potent and selective inhibitor of FLT3, making it a valuable tool for investigating the role of FLT3 in cancer. However, 2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has some limitations, including its relatively low solubility and potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on 2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide. One area of interest is the development of combination therapies that target FLT3 and other signaling pathways involved in cancer. Another area of interest is the development of more potent and selective inhibitors of FLT3, which could improve the efficacy and safety of FLT3-targeted therapies. Finally, further research is needed to better understand the mechanisms of resistance to FLT3 inhibitors and to develop strategies to overcome this resistance.
合成法
The synthesis of 2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. This is then reacted with 3-pyridylboronic acid to form the corresponding ester, which is then reacted with morpholine and sulfonyl chloride to form 2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide.
科学的研究の応用
2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly AML. Preclinical studies have demonstrated that 2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is a potent inhibitor of FLT3 and can induce apoptosis (programmed cell death) in FLT3-overexpressing cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of 2-fluoro-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide in patients with AML.
特性
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-15-4-3-13(25(22,23)20-6-8-24-9-7-20)10-14(15)16(21)19-12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZHDRVOPTZWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)


![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)